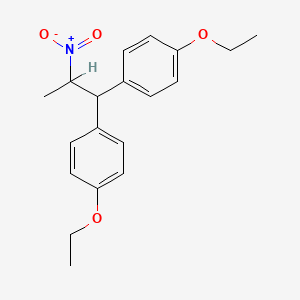
1,1-Bis(p-ethoxyphenyl)-2-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Bis(p-ethoxyphenyl)-2-nitropropane, also known as this compound, is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
1,1-Bis(p-ethoxyphenyl)-2-nitropropane is characterized by a unique structure that contributes to its biological activity. The compound features two ethoxyphenyl groups attached to a central nitropropane moiety, which plays a crucial role in its insecticidal properties.
Insecticidal Applications
Efficacy Against Insect Pests:
Research indicates that this compound is effective in controlling various insect pests, particularly flies on domestic animals. A study conducted by Wood (1973) demonstrated its potential as a new insecticide for this purpose, highlighting its ability to reduce fly populations significantly in treated areas .
Mechanism of Action:
The insecticidal action of this compound is believed to involve interference with the nervous system of insects. It may disrupt neurotransmitter functions or inhibit certain enzymes critical for insect survival. Further research is needed to elucidate the precise biochemical pathways affected by this compound.
Field Trials
Field trials conducted in agricultural settings have shown promising results regarding the effectiveness of this compound. In one notable trial, the application of this compound led to a significant decrease in fly populations over a designated period. The results indicated that the compound could be an effective alternative to existing insecticides, potentially reducing reliance on more harmful chemicals.
| Study | Location | Target Pest | Application Method | Results |
|---|---|---|---|---|
| Wood (1973) | Domestic Animal Farms | House Flies | Spray Application | Significant reduction in fly populations |
Laboratory Studies
Laboratory studies have further supported the findings from field trials. For instance, controlled experiments demonstrated that this compound effectively reduced larval development rates in treated insects compared to control groups. These studies provide a deeper understanding of the compound's potential as an eco-friendly pest management solution.
Toxicology and Safety Assessments
Safety assessments are crucial for any chemical intended for agricultural use. Preliminary toxicological evaluations suggest that this compound has a relatively low toxicity profile for mammals when applied according to recommended guidelines. However, comprehensive studies are necessary to fully assess its environmental impact and potential risks to non-target organisms.
Properties
CAS No. |
26258-70-8 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene |
InChI |
InChI=1S/C19H23NO4/c1-4-23-17-10-6-15(7-11-17)19(14(3)20(21)22)16-8-12-18(13-9-16)24-5-2/h6-14,19H,4-5H2,1-3H3 |
InChI Key |
TZAHJOSARIOWIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)[N+](=O)[O-] |
Synonyms |
1,1-bis(p-ethoxyphenyl)-2-nitropropane GH 74 GH-74 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















